Product packaging for Octane-1,8-diylbis(trichlorosilane)(Cat. No.:CAS No. 52217-53-5)

Octane-1,8-diylbis(trichlorosilane)

Cat. No.: B1580825
CAS No.: 52217-53-5
M. Wt: 381.1 g/mol
InChI Key: GFJGILDCJZMQTN-UHFFFAOYSA-N
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Description

Significance within Contemporary Organosilane Chemistry

The significance of Octane-1,8-diylbis(trichlorosilane) in modern organosilane chemistry stems from its role as a bifunctional reagent. ontosight.ai The presence of two trichlorosilyl (B107488) groups on a flexible eight-carbon spacer allows for the formation of robust, covalently bound structures on various substrates and within polymeric matrices.

The trichlorosilyl groups are highly reactive, particularly towards hydroxyl (-OH) groups present on the surfaces of materials like glass, silicon wafers, and metal oxides. ontosight.ai This reactivity leads to the formation of stable siloxane bonds (-Si-O-Si-), which are fundamental to its application in surface modification. ontosight.ai By anchoring to surfaces at two points, it can form self-assembled monolayers (SAMs) that are more robust and stable than those formed from monofunctional silanes. These layers can impart properties such as hydrophobicity, alter biocompatibility, or serve as adhesion promoters between different materials. ontosight.aigelest.com

In polymer science, this compound is utilized in the synthesis of silane-modified polymers and silicones. ontosight.aiontosight.ai Its ability to act as a cross-linker enhances the mechanical and thermal properties of materials, leading to applications in specialized coatings, adhesives, and composites. ontosight.aiontosight.ai The octane (B31449) chain provides flexibility to the resulting polymer network. The general principles of using organochlorosilanes as coatings and for producing silicone polymers are well-established, with the specific properties of the organic linker—in this case, octane—dictating the final characteristics of the material. wikipedia.org

Nomenclature and Structural Classification within Bis(trichlorosilanes)

Octane-1,8-diylbis(trichlorosilane) is systematically named and classified based on its structure. According to IUPAC nomenclature, the compound is named trichloro(8-trichlorosilyloctyl)silane . alfa-chemistry.com

Common synonyms include:

1,8-Bis(trichlorosilyl)octane alfa-chemistry.com

(Octane-1,8-diyl)bis(trichlorosilane) epa.gov

Structurally, it belongs to the class of organosilicon compounds known as α,ω-bis(trichlorosilyl)alkanes . This classification highlights the presence of two trichlorosilyl groups at the terminal positions of an alkane chain. These molecules are bifunctional, a key characteristic that distinguishes them from their monofunctional counterparts like octadecyltrichlorosilane. wikipedia.org Other members of this class include 1,2-Bis(trichlorosilyl)ethane and 1,6-Bis(trichlorosilyl)hexane, which have shorter alkane linkers. ontosight.aiontosight.aiguidechem.com The length and nature of the alkyl chain between the silicon atoms are critical in determining the physical and chemical properties of the resulting materials.

Chemical Identifiers for Octane-1,8-diylbis(trichlorosilane)
Identifier TypeValue
Molecular FormulaC8H16Cl6Si2 ontosight.ai
Molecular Weight381.10 g/mol alfa-chemistry.com
CAS Number52217-53-5 alfa-chemistry.com
IUPAC Nametrichloro(8-trichlorosilyloctyl)silane alfa-chemistry.com
Canonical SMILESC(CCCCSi(Cl)Cl)CCCSi(Cl)Cl alfa-chemistry.com
InChIKeyGFJGILDCJZMQTN-UHFFFAOYSA-N alfa-chemistry.com

Historical Context of Alkylbis(trichlorosilane) Development and Related Compounds

The development of alkylbis(trichlorosilane) compounds is intrinsically linked to the broader history of chlorosilanes and the invention of key synthetic reactions. The foundational compound, trichlorosilane (B8805176) (HSiCl3), became a crucial industrial chemical as the primary precursor to ultrapure silicon for the semiconductor industry. wikipedia.orgpensoft.net It is typically produced by reacting metallurgical grade silicon with hydrogen chloride at high temperatures (around 300 °C). wikipedia.org

The ability to form carbon-silicon bonds is central to organosilane chemistry. A pivotal moment in this field was the development of hydrosilylation, a reaction where a Si-H bond adds across a double or triple bond. wikipedia.org This process allows for the synthesis of a vast array of organosilicon compounds. wikipedia.org

The synthesis of Octane-1,8-diylbis(trichlorosilane) can be achieved through the hydrosilylation of a diolefin. For example, a related synthesis involves the slow addition of trichlorosilane to 1,7-octadiene (B165261). prepchem.com While the primary product of this specific reaction under certain conditions is 7-octenyl trichlorosilane, a significant byproduct is 1,8-bis(trichlorosilyl)octane, demonstrating a practical route to this class of molecules. prepchem.com This method is an extension of the hydrosilylation reactions used to produce simpler alkyltrichlorosilanes, such as those used for creating self-assembled monolayers in surface science. wikipedia.org The availability of various α,ω-dienes and the versatility of the hydrosilylation reaction have enabled the synthesis of a wide range of α,ω-bis(trichlorosilyl)alkanes, each offering unique properties based on the length of the alkane chain.

Selected Physical Properties of Octane-1,8-diylbis(trichlorosilane)
PropertyValue
AppearanceTransparent liquid alfa-chemistry.com
Density1.268 g/cm³ alfa-chemistry.com
Boiling Point140 °C alfa-chemistry.com
Flash Point139.6 °C alfa-chemistry.com
Monoisotopic Mass377.892170 Da guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16Cl6Si2 B1580825 Octane-1,8-diylbis(trichlorosilane) CAS No. 52217-53-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trichloro(8-trichlorosilyloctyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H16Cl6Si2/c9-15(10,11)7-5-3-1-2-4-6-8-16(12,13)14/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJGILDCJZMQTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC[Si](Cl)(Cl)Cl)CCC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60966592
Record name (Octane-1,8-diyl)bis(trichlorosilane)
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Molecular Weight

381.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

52217-53-5
Record name 1,1′-(1,8-Octanediyl)bis[1,1,1-trichlorosilane]
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Record name Octane-1,8-diylbis(trichlorosilane)
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Record name (Octane-1,8-diyl)bis(trichlorosilane)
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Record name Octane-1,8-diylbis[trichlorosilane]
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Synthetic Methodologies for Octane 1,8 Diylbis Trichlorosilane

Direct Synthetic Routes

The primary and most industrially viable method for synthesizing Octane-1,8-diylbis(trichlorosilane) is through the direct hydrosilylation of an appropriate α,ω-diene with trichlorosilane (B8805176). Alternative pathways, though less common, may involve methodologies such as Wurtz-type coupling or Grignard reagent-based syntheses.

Hydrosilylation-based Syntheses

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond, stands as the most important and widely utilized reaction for the formation of silicon-carbon bonds in the production of organosilanes. wikipedia.orglibretexts.org This method is particularly effective for the synthesis of Octane-1,8-diylbis(trichlorosilane) from 1,7-octadiene (B165261) and trichlorosilane.

The hydrosilylation reaction is almost exclusively catalyzed by transition metal complexes, with platinum-based catalysts being particularly effective and widely employed. nih.gov Homogeneous platinum catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (platinum(0)-divinyltetramethyldisiloxane complex), are known for their high activity, enabling the reaction to proceed with high efficiency. libretexts.orgnih.gov These catalysts facilitate the addition of the Si-H bond of trichlorosilane to the terminal double bonds of 1,7-octadiene. While highly active, controlling the selectivity of these catalysts can be a challenge, as side reactions such as isomerization of the alkene can occur. nih.gov Rhodium complexes have also been investigated as catalysts for hydrosilylation and can offer improved selectivity in certain cases. bohrium.com

A general representation of the platinum-catalyzed hydrosilylation of 1,7-octadiene with trichlorosilane is as follows:

CH₂(CH₂)₄CH=CH₂ + 2 HSiCl₃ --(Pt catalyst)--> Cl₃Si(CH₂)₈SiCl₃

Reaction Scheme for the Hydrosilylation of 1,7-octadiene with Trichlorosilane

The stoichiometry of the reactants, specifically the molar ratio of 1,7-octadiene to trichlorosilane, is a critical parameter in maximizing the yield of the desired bis-adduct, Octane-1,8-diylbis(trichlorosilane). An excess of trichlorosilane is typically employed to ensure the complete reaction of both double bonds of the diene and to minimize the formation of the mono-adduct, (7-octenyl)trichlorosilane, as a significant by-product.

Optimizing the yield involves careful control over the reaction to favor the formation of the terminal anti-Markovnikov addition product, where the silicon atom attaches to the terminal carbon of the double bond. While specific yield data for the synthesis of Octane-1,8-diylbis(trichlorosilane) is not extensively reported in open literature, studies on similar hydrosilylation reactions of α,ω-dienes provide insights into the expected outcomes. For instance, the hydrosilylation of other terminal alkenes with trichlorosilane using platinum catalysts can achieve high yields, often exceeding 90% for the desired adduct.

Reactant 1Reactant 2CatalystMolar Ratio (Diene:Silane)Typical Yield of Bis-adduct
1,7-OctadieneTrichlorosilanePlatinum-based1 : >2High (expected >80%)

Table 1: General Reactant Stoichiometry for the Synthesis of Octane-1,8-diylbis(trichlorosilane)

The optimization of reaction conditions is paramount for achieving high yields and purity of Octane-1,8-diylbis(trichlorosilane).

Temperature: The reaction temperature significantly influences the reaction rate and the prevalence of side reactions. Hydrosilylation reactions are typically exothermic. While elevated temperatures can accelerate the reaction, they can also promote undesirable side reactions such as isomerization of the starting diene and the product. A moderate temperature range, often between 50°C and 150°C, is generally employed to balance reaction kinetics and selectivity. wikipedia.org

Pressure: The reaction is typically carried out at atmospheric pressure. However, in a closed system, the vapor pressure of the volatile reactants, particularly trichlorosilane, will contribute to the total pressure.

Solvent Effects: The hydrosilylation of 1,7-octadiene with trichlorosilane can be performed with or without a solvent. When a solvent is used, it is crucial that it is inert and anhydrous, as trichlorosilane is highly susceptible to hydrolysis. Common solvents include hydrocarbons like hexane (B92381) or toluene. The choice of solvent can influence the solubility of the catalyst and reactants, potentially affecting the reaction rate and catalyst stability.

Alternative Synthetic Pathways (e.g., Wurtz-type coupling, Grignard reagents followed by chlorination, if applicable)

While hydrosilylation is the dominant synthetic method, other classical organometallic reactions could theoretically be employed for the synthesis of Octane-1,8-diylbis(trichlorosilane), although they are generally less efficient and may present more significant challenges in terms of yield and purification.

Wurtz-type Coupling: The Wurtz reaction, involving the reductive coupling of two alkyl halides with sodium metal, can be adapted for the formation of silicon-carbon bonds. wikipedia.org In principle, Octane-1,8-diylbis(trichlorosilane) could be synthesized by reacting 1,8-dichlorooctane (B1211115) with silicon tetrachloride in the presence of an alkali metal like sodium. However, the Wurtz reaction is often plagued by side reactions and can lead to a mixture of products, making it a less favorable route for producing high-purity α,ω-bis(silyl)alkanes.

Grignard Reagents: The reaction of a Grignard reagent with a silicon halide is a fundamental method for forming silicon-carbon bonds. A potential route to Octane-1,8-diylbis(trichlorosilane) would involve the formation of a di-Grignard reagent from 1,8-dihalooctane (e.g., 1,8-dibromooctane) and its subsequent reaction with an excess of silicon tetrachloride. This method requires careful control of reaction conditions to favor the formation of the desired bis-substituted product over mono-substituted and polymeric by-products. The high reactivity of Grignard reagents also necessitates strictly anhydrous conditions.

Purification and Isolation Techniques for High Purity Materials

The crude product from the synthesis of Octane-1,8-diylbis(trichlorosilane) typically contains unreacted starting materials, the catalyst, and various by-products, including the mono-adduct and potentially oligomeric species. Achieving high purity is essential for its applications, particularly in polymer synthesis and surface modification.

The primary method for purifying high-boiling, thermally stable organochlorosilanes like Octane-1,8-diylbis(trichlorosilane) is fractional distillation under reduced pressure (vacuum distillation) . This technique is necessary because the boiling point of the compound at atmospheric pressure is high, and heating to such temperatures could lead to decomposition. By reducing the pressure, the boiling point is lowered, allowing for a safer and more efficient separation from lower-boiling impurities (like the mono-adduct) and non-volatile residues (like the catalyst and oligomers).

Scalability Considerations in Synthetic Development

The transition from laboratory-scale synthesis to industrial production of Octane-1,8-diylbis(trichlorosilane) presents a unique set of challenges and considerations. The primary route for its synthesis, the hydrosilylation of 1,7-octadiene with trichlorosilane, requires careful optimization of various parameters to ensure efficiency, safety, and cost-effectiveness on a larger scale.

A significant focus in scaling up this synthesis is on the catalytic system. Platinum-based catalysts, such as Karstedt's catalyst, are highly effective for hydrosilylation reactions. nih.gov However, their cost and potential for side reactions can be prohibitive in large-scale manufacturing. Research into more selective and robust catalytic systems is ongoing. For instance, caged platinum catalysts have demonstrated high site selectivity in hydrosilylation reactions, which could minimize the formation of undesirable by-products when working with multifunctional alkenes. nih.gov The use of such advanced catalysts could lead to cleaner reaction profiles and simplify downstream purification processes, a crucial factor in industrial production.

The choice of reactor technology is another critical aspect of scalability. For gas-phase reactions involving silicon compounds, fluidized-bed reactors are often employed. These reactors can facilitate efficient heat and mass transfer, which is particularly important for the exothermic nature of hydrosilylation reactions. Maintaining precise temperature control is vital to prevent catalyst deactivation and the formation of byproducts. Pilot plant studies are instrumental in determining the optimal operating conditions, including temperature, pressure, and reactant flow rates, before committing to a full-scale production facility. avantium.comavantium.com These studies allow for the evaluation of different reactor configurations and catalyst loading schemes to predict the performance of commercial-scale units reliably. avantium.comavantium.com

Furthermore, the purification of the final product on a large scale requires careful consideration. The presence of unreacted starting materials, catalyst residues, and by-products can affect the performance of Octane-1,8-diylbis(trichlorosilane) in its intended applications. Distillation is a common method for purifying organosilane compounds. The design and operation of distillation columns for large-scale production must be optimized to achieve the desired product purity while minimizing energy consumption.

The table below illustrates key parameters that are typically evaluated during the process of scaling up the synthesis of a bifunctional organosilane like Octane-1,8-diylbis(trichlorosilane) from a laboratory setting to a pilot plant.

Table 1: Key Parameter Comparison for Scale-Up of Hydrosilylation Process

Parameter Laboratory Scale Pilot Plant Scale Key Considerations for Scale-Up
Reactor Type Glass Flask Stirred Tank Reactor / Fixed-Bed Reactor Heat and mass transfer efficiency, material compatibility, pressure rating.
Batch Size 10-100 g 10-100 kg Management of exotherms, mixing efficiency, reaction time.
Catalyst Loading 10-50 ppm Pt 5-20 ppm Pt Cost-effectiveness, catalyst activity and lifetime, potential for catalyst recovery and reuse.
Reactant Molar Ratio (Diene:Silane) 1 : 2.1 1 : 2.05 Minimizing side reactions and unreacted starting materials, optimizing yield.
Reaction Temperature 60-80 °C 70-100 °C Precise temperature control to avoid by-product formation and ensure consistent reaction rates.
Pressure Atmospheric 1-5 bar Containment of volatile reactants, potential to influence reaction kinetics.
Mixing Magnetic Stirrer Mechanical Agitator / Baffles Ensuring homogeneity, preventing localized overheating, and promoting contact between reactants and catalyst.
Purification Method Laboratory Distillation Fractional Distillation Column Throughput, energy efficiency, achieving high product purity.

Table 2: List of Mentioned Chemical Compounds

Compound Name
Octane-1,8-diylbis(trichlorosilane)
1,7-octadiene
Trichlorosilane

Reactivity and Mechanistic Investigations of Octane 1,8 Diylbis Trichlorosilane

Hydrolytic Reactivity and Condensation Mechanisms

The trichlorosilyl (B107488) groups of octane-1,8-diylbis(trichlorosilane) are highly susceptible to hydrolysis, a reaction that initiates the formation of siloxane polymers. This reactivity is central to its application in forming cross-linked materials.

Reactions with Protic Solvents and Atmospheric Moisture

In the presence of protic solvents such as water, or even atmospheric moisture, octane-1,8-diylbis(trichlorosilane) undergoes rapid hydrolysis. nih.govontosight.ai The silicon-chlorine bonds are readily cleaved, leading to the formation of silanol (B1196071) intermediates (Si-OH) and the liberation of hydrogen chloride (HCl) gas. ontosight.ai This reaction is typically vigorous and exothermic.

The initial hydrolysis step can be represented by the following reaction:

Generated code

The resulting intermediate, octane-1,8-diylbis(silanetriol), is generally not isolated as it is highly reactive and proceeds to undergo condensation reactions. The rate of hydrolysis is influenced by factors such as the concentration of water, temperature, and the presence of catalysts. In acidic conditions, the protonation of the chlorine atom facilitates its departure, while in basic conditions, the nucleophilic attack of the hydroxide (B78521) ion on the silicon center is favored. semanticscholar.org

Formation of Siloxane Linkages and Oligomerization Pathways

Following hydrolysis, the newly formed silanol groups are highly prone to condensation reactions, leading to the formation of stable siloxane bonds (Si-O-Si) and the elimination of water. This process, known as polycondensation, results in the growth of oligomeric and polymeric structures. The bifunctional nature of octane-1,8-diylbis(trichlorosilane) allows for the formation of a cross-linked three-dimensional network.

The condensation can occur via two primary pathways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water. Generated code

Alcohol-producing condensation (in the presence of alcohols): A silanol group reacts with an alkoxysilane group. This is more relevant when the hydrolysis is incomplete or carried out in an alcohol solvent.

The interplay between hydrolysis and condensation rates determines the final structure and properties of the resulting polysilsesquioxane material. Factors such as pH, solvent, and temperature can be tuned to control the degree of cross-linking and the porosity of the final material. The formation of these bridged polysilsesquioxanes from α,ω-bis(trialkoxysilyl)alkanes has been studied, providing insights into the cyclization and polymerization behavior of these systems. kit.edursc.orglibretexts.orgmdpi.com

Nucleophilic Substitution Reactions at Silicon Centers

The electrophilic nature of the silicon atoms in octane-1,8-diylbis(trichlorosilane) makes them susceptible to attack by various nucleophiles, enabling the transformation of the trichlorosilyl groups into other functional moieties.

Reactions with Alcohols and Amines for Functional Group Transformation

The reaction of octane-1,8-diylbis(trichlorosilane) with alcohols (alcoholysis) or amines (aminolysis) provides a versatile route for functionalization. These reactions proceed via nucleophilic substitution, where the oxygen of the alcohol or the nitrogen of the amine attacks the silicon center, displacing a chloride ion.

With alcohols, the reaction leads to the formation of alkoxysilanes. The reaction can be controlled to achieve partial or complete substitution of the chlorine atoms, yielding a range of products from mono- to trialkoxysilanes at each end of the octane (B31449) chain. The presence of a weak base, such as a tertiary amine, is often employed to scavenge the HCl byproduct. libretexts.org

Generated code

Similarly, reactions with primary or secondary amines lead to the formation of aminosilanes. The reactivity of amines as nucleophiles often leads to a complex mixture of products due to the potential for multiple substitutions. ntu.ac.ukgelest.commdpi.comnih.govchemicalbook.comyoutube.com The reaction with excess amine can lead to the complete substitution of all chlorine atoms.

These functionalization reactions are crucial for tailoring the properties of the resulting materials, for instance, by introducing groups that can participate in subsequent polymerization or cross-linking reactions.

Ligand Exchange Reactions and Derivatization Strategies

Ligand exchange reactions offer a strategic approach to modify the reactivity of the silicon centers in octane-1,8-diylbis(trichlorosilane). While the direct exchange of one halide for another is less common for synthetic purposes, the principle of exchanging a leaving group for a different nucleophile is fundamental to its derivatization.

For instance, the chlorine atoms can be replaced by other leaving groups, such as acetoxy groups, by reacting with a suitable reagent like acetic anhydride. These acetoxysilanes are also reactive towards hydrolysis and can be used in silicone formulations.

Derivatization strategies often focus on replacing the chloro ligands with functional organic groups that can impart specific properties to the final material. This can include the introduction of polymerizable groups (e.g., methacrylates), groups that enhance thermal stability, or groups that can act as catalysts. The synthesis of hybrid organic-inorganic materials often relies on these derivatization strategies to create covalently linked networks with tailored properties. rsc.orgrsc.orgresearchgate.net

Crosslinking Mechanisms in Polymer Systems

The primary application of Octane-1,8-diylbis(trichlorosilane) is as a crosslinking agent for various polymers, including polyethylene (B3416737) and silicone elastomers. The trichlorosilyl groups are highly susceptible to hydrolysis, even by atmospheric moisture.

Intermolecular Crosslinking Pathways and Network Formation

The crosslinking process is typically a moisture-cured system. The mechanism involves two main steps: hydrolysis and condensation. researchgate.net

Hydrolysis: The trichlorosilyl groups at both ends of the octane chain react with water to form silanol groups (-Si(OH)₃). This reaction releases hydrochloric acid (HCl) as a byproduct.

R-SiCl₃ + 3H₂O → R-Si(OH)₃ + 3HCl

Condensation: The newly formed silanol groups are highly reactive and undergo condensation reactions with each other or with silanol groups on other polymer chains that have also been functionalized. This condensation forms stable siloxane bridges (Si-O-Si) between the polymer chains, leading to the formation of a three-dimensional network. researchgate.netnih.govfrontiersin.org

2 R-Si(OH)₃ → (HO)₂Si-O-Si(OH)₂ + H₂O

The bifunctional nature of Octane-1,8-diylbis(trichlorosilane) allows it to connect two different polymer chains, effectively creating a crosslink. The long, flexible octane chain provides spacing between the crosslinks, which can influence the mechanical properties of the final material.

Factors Influencing Crosslink Density and Topology

The density and topology of the crosslinked network significantly impact the macroscopic properties of the polymer, such as its tensile strength, elasticity, and thermal stability. nih.gov Several factors influence these characteristics:

Concentration of the Crosslinking Agent: A higher concentration of Octane-1,8-diylbis(trichlorosilane) will generally lead to a higher crosslink density, resulting in a more rigid material.

Curing Conditions (Temperature and Humidity): Temperature affects the rates of both the hydrolysis and condensation reactions. researchgate.netnih.govresearchgate.net Higher temperatures can accelerate the crosslinking process. The availability of moisture is crucial for the initial hydrolysis step.

Catalyst: While the hydrolysis of trichlorosilanes is rapid, the subsequent condensation reaction can be accelerated by catalysts. Tin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), are commonly used to promote the formation of siloxane bonds. researchgate.net

Table 2: Influence of Curing Conditions on Crosslink Density

ParameterEffect on Crosslink DensityRationale
Increased Crosslinker Concentration IncreasesMore potential sites for crosslinking.
Increased Temperature Generally IncreasesAccelerates hydrolysis and condensation reaction rates. researchgate.netnih.govresearchgate.net
Increased Humidity Increases (up to a point)Provides the necessary water for the initial hydrolysis step.
Presence of Catalyst (e.g., DBTDL) IncreasesCatalyzes the condensation of silanol groups to form siloxane bridges. researchgate.net

Note: This table represents general trends in silane (B1218182) crosslinking chemistry.

Metal-Catalyzed Coupling Reactions (e.g., Silyl-Heck Variants)

While less common for this specific molecule, the trichlorosilyl groups could potentially participate in metal-catalyzed coupling reactions.

Exploration of Silyl-Heck and Related Coupling Reactions

The silyl-Heck reaction is a variation of the Heck reaction where a silyl (B83357) group is added to an alkene. researchgate.netnih.govacs.org This reaction typically involves the coupling of an organosilane with an alkene in the presence of a palladium or nickel catalyst. nih.govacs.org

A plausible, though not widely reported, reaction for Octane-1,8-diylbis(trichlorosilane) would be a silyl-Heck type coupling with an alkene. The general mechanism for a silyl-Heck reaction is as follows:

Oxidative Addition: A low-valent palladium or nickel complex undergoes oxidative addition into the Si-Cl bond of the trichlorosilyl group. researchgate.net

Migratory Insertion: The alkene coordinates to the metal center and then inserts into the metal-silicon bond.

β-Hydride Elimination: Elimination of a β-hydrogen from the resulting alkyl-metal complex releases the vinyl- or allylsilane product and forms a metal-hydride species.

Reductive Elimination: The metal-hydride species can reductively eliminate HX (where X is a halide or other group) to regenerate the active catalyst.

For Octane-1,8-diylbis(trichlorosilane), a double silyl-Heck reaction could theoretically occur, functionalizing both ends of the molecule. This would lead to the formation of a molecule with two vinyl- or allylsilane moieties separated by an octane spacer. Such a reaction would likely require careful control of stoichiometry to achieve either mono- or di-functionalization.

Related cross-coupling reactions, such as Suzuki-Miyaura or Negishi couplings, typically involve the reaction of an organometallic reagent with an organic halide. nobelprize.orgsigmaaldrich.com While not a direct application for Octane-1,8-diylbis(trichlorosilane), it could be chemically modified to participate in such reactions.

Mechanistic Studies of Organometallic Intermediates

The reactivity of Octane-1,8-diylbis(trichlorosilane) with organometallic reagents is characterized by the sequential substitution of chlorine atoms on the silicon centers by organic groups. These reactions proceed through various organometallic intermediates, the nature of which dictates the final product distribution. Mechanistic investigations into these intermediates primarily revolve around understanding the nucleophilic substitution at the silicon-chlorine (Si-Cl) bond, the potential for intramolecular cyclization, and the influence of steric and electronic factors of the incoming organometallic nucleophile.

The fundamental reaction involves the nucleophilic attack of the carbanionic carbon of an organometallic reagent, such as a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), on the electrophilic silicon atom of the trichlorosilyl group. libretexts.orglibretexts.orglibretexts.org This attack displaces a chloride ion, forming a new silicon-carbon (Si-C) bond. Given that Octane-1,8-diylbis(trichlorosilane) possesses two -SiCl₃ groups, this process can occur at both ends of the octane chain. ontosight.ai

The stepwise substitution of chlorine atoms allows for the formation of a series of organometallic intermediates. For instance, the reaction with a Grignard reagent can be controlled to achieve partial or full substitution, leading to a variety of products. The initial reaction at one trichlorosilyl group would form an intermediate with the structure Cl₃Si-(CH₂)₈-SiCl₂R. Subsequent reactions can lead to further substitution on the same silicon atom or on the silicon atom at the other end of the chain.

A key aspect of the mechanistic studies of these intermediates is the potential for intramolecular reactions, especially when bifunctional organometallic reagents are used or when the introduced organic group has a reactive functionality. However, with simple alkyl or aryl organometallic reagents, the primary reaction pathway is intermolecular substitution.

The general mechanism for the reaction of a single trichlorosilyl group with an organometallic reagent (RM, where M = MgX or Li) can be depicted as follows:

First Substitution: Cl₃Si-Linker-SiCl₃ + R-M → Cl₂RSi-Linker-SiCl₃ + MCl

Second Substitution (on the same silicon): Cl₂RSi-Linker-SiCl₃ + R-M → ClR₂Si-Linker-SiCl₃ + MCl

Third Substitution (on the same silicon): ClR₂Si-Linker-SiCl₃ + R-M → R₃Si-Linker-SiCl₃ + MCl

This sequence can then be repeated at the second trichlorosilyl group. The specific intermediates formed and their relative stabilities and reactivities depend on the stoichiometry of the reactants, the nature of the 'R' group, and the reaction conditions such as solvent and temperature. gelest.com For instance, the use of bulky 'R' groups may hinder complete substitution, leading to the isolation of partially substituted chlorosilyl intermediates.

The high reactivity of organolithium reagents, which behave almost like carbanions due to the highly polarized C-Li bond, makes them potent nucleophiles for these substitution reactions. wikipedia.orgyoutube.com The mechanism is analogous to that of Grignard reagents, involving nucleophilic attack on the silicon center.

While detailed spectroscopic studies on the specific organometallic intermediates of Octane-1,8-diylbis(trichlorosilane) are not extensively documented in publicly available literature, the expected structures and their reactivity patterns can be inferred from the well-established chemistry of organochlorosilanes. lkouniv.ac.inresearchgate.net

Plausible Organometallic Intermediates and Their Characteristics

The following table outlines the plausible organometallic intermediates formed during the reaction of Octane-1,8-diylbis(trichlorosilane) with a generic organometallic reagent (R-M) and their expected characteristics.

Intermediate Structure Description Key Spectroscopic Features (Expected)
Cl₂RSi-(CH₂)₈-SiCl₃Monosubstituted, dichloro¹H NMR: Signals for the 'R' group and the octane chain. ²⁹Si NMR: Two distinct signals for the SiCl₂R and SiCl₃ groups.
ClR₂Si-(CH₂)₈-SiCl₃Disubstituted, monochloro¹H NMR: Increased integration for the 'R' group signals. ²⁹Si NMR: Two distinct signals for the SiClR₂ and SiCl₃ groups.
R₃Si-(CH₂)₈-SiCl₃Trisubstituted (one end)¹H NMR: Further increased integration for the 'R' group signals. ²⁹Si NMR: Two distinct signals for the SiR₃ and SiCl₃ groups.
Cl₂RSi-(CH₂)₈-SiCl₂RSymmetrically disubstituted¹H NMR: Signals for the 'R' group and a symmetric pattern for the octane chain. ²⁹Si NMR: One signal for the SiCl₂R groups.
R₃Si-(CH₂)₈-SiR₃Fully substituted¹H NMR: Signals for the 'R' groups and a symmetric pattern for the octane chain. ²⁹Si NMR: One signal for the SiR₃ groups.

This table is generated based on established principles of organosilicon chemistry, as direct experimental data for these specific intermediates of Octane-1,8-diylbis(trichlorosilane) is limited in the provided search results.

The mechanistic pathway can also be influenced by the choice of solvent. Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are typically used for Grignard and organolithium reactions as they solvate the magnesium or lithium cation, enhancing the nucleophilicity of the organic group. libretexts.orgleah4sci.com

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in detailing the electronic makeup and predicting the chemical reactivity of Octane-1,8-diylbis(trichlorosilane).

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Octane-1,8-diylbis(trichlorosilane), DFT studies focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding its reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

The trichlorosilyl (B107488) (-SiCl₃) groups are highly electrophilic due to the presence of electronegative chlorine atoms, which withdraw electron density from the silicon atom. This makes the silicon centers susceptible to nucleophilic attack, a key step in the hydrolysis and condensation reactions that are characteristic of silane (B1218182) coupling agents. mdpi.com The long octane (B31449) chain provides a flexible, non-polar backbone connecting the two reactive silyl (B83357) groups.

DFT calculations can also elucidate the nature of the bonding within the molecule. The Si-Cl bonds are highly polarized, and the Si-C bonds are strong covalent linkages. The global reactivity parameters, such as global hardness (η) and dipole moment (μ), can be calculated to predict the interaction of the molecule with various surfaces. researchgate.net

Table 1: Illustrative DFT-Calculated Properties of Octane-1,8-diylbis(trichlorosilane) and Related Silanes

Compound/PropertyHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Octane-1,8-diylbis(trichlorosilane) -8.5-1.27.3~0
Butyltrichlorosilane-9.0-1.08.02.1
Trichlorosilane (B8805176)-9.8-0.89.01.5

Ab initio molecular orbital calculations, which are based on first principles without the inclusion of experimental data, provide highly accurate information on the geometries and energetics of molecules. publish.csiro.au For Octane-1,8-diylbis(trichlorosilane), these calculations can determine optimized bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule.

These computations can also predict the molecule's conformational energetics, revealing the most stable arrangements of the flexible octane chain. The relative energies of different conformers (e.g., gauche vs. anti) can be calculated, which is important for understanding how the molecule packs and orients itself, particularly when forming self-assembled monolayers on surfaces. acs.org

Table 2: Representative Geometric Parameters of the Trichlorosilyl Group from Ab Initio Calculations

ParameterBondBond Length (Å)AngleBond Angle (°)
Si-Cl Si-Cl2.03Cl-Si-Cl109.1
Si-C Si-C1.88Cl-Si-C109.8

Note: These values are representative for a trichlorosilyl group attached to an alkyl chain and are based on general findings in computational chemistry literature. wayne.edu

A significant application of quantum chemical calculations is the prediction of reaction pathways and the characterization of transition states. mdpi.com For Octane-1,8-diylbis(trichlorosilane), the most important reactions are hydrolysis and condensation.

Hydrolysis: ≡Si-Cl + H₂O → ≡Si-OH + HCl

Condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

Computational studies can model the step-by-step mechanism of these reactions, identifying the transition state structures and calculating the activation energy barriers. mdpi.com This information is crucial for understanding the kinetics of these processes, for instance, how quickly the molecule will react with a hydroxylated surface to form a covalent bond. The calculations can show how the presence of one reacting silyl group might influence the reactivity of the other.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the time-dependent behavior of a molecular system. MD simulations can model the interactions of Octane-1,8-diylbis(trichlorosilane) with other molecules and surfaces, offering insights into its macroscopic properties in various environments. acs.org

Octane-1,8-diylbis(trichlorosilane) is a bifunctional molecule capable of bridging an inorganic substrate (like glass or metal) and a polymer matrix. MD simulations are a powerful tool to model the formation of silane layers on substrates and to quantify the adhesion strength at the interface. researchgate.net

Simulations can model the self-assembly of these molecules on a hydroxylated surface, showing how they orient themselves to maximize surface coverage and covalent bonding. The long octane chain contributes to the formation of a hydrophobic, interpenetrating network with a polymer matrix. The simulations can calculate the work of adhesion, providing a quantitative measure of how strongly the silane layer is bound to the substrate and how well it interacts with the polymer. researchgate.netjst.go.jp

When used as a crosslinking agent within a polymer matrix, the mobility of Octane-1,8-diylbis(trichlorosilane) is a critical parameter. MD simulations can be used to calculate the diffusion coefficient of the molecule within a given polymer. researchgate.netmdpi.com This is achieved by tracking the mean square displacement (MSD) of the molecule over time in a simulated polymer environment.

The diffusion coefficient is influenced by factors such as the chain length of the silane, the flexibility of the polymer, and the temperature of the system. Understanding the diffusion behavior is important for predicting the rate and uniformity of crosslinking reactions within a composite material. researchgate.net

Table 3: Illustrative Simulated Diffusion Coefficients of Silanes in a Polymer Matrix

SilanePolymer MatrixTemperature (K)Diffusion Coefficient (10⁻⁸ cm²/s)
Octane-1,8-diylbis(trichlorosilane) Polyethylene (B3416737)4500.5
ButyltrichlorosilanePolyethylene4501.2
HexamethyldisiloxanePolyethylene4503.5

Note: This data is illustrative. The larger size and bifunctionality of Octane-1,8-diylbis(trichlorosilane) lead to a lower diffusion coefficient compared to smaller, monofunctional silanes.

Predictive Modeling of Molecular Interactions and Compatibility

Predictive modeling offers significant insights into how Octane-1,8-diylbis(trichlorosilane) interacts with other substances, which is crucial for its application in materials science and surface modification.

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a quantum chemistry-based thermodynamic model used to predict the properties of liquid mixtures without experimental data. researchgate.net It calculates the chemical potential of molecules in a liquid phase, enabling the derivation of various thermodynamic properties, including solubility parameters. scm.com

For Octane-1,8-diylbis(trichlorosilane), the COSMO-RS method would first involve a quantum chemical calculation (typically using Density Functional Theory, DFT) to determine the screening charge density on the surface of the molecule. This generates a "sigma profile" (σ-profile), which is a histogram representing the molecular surface polarity. researchgate.net From this profile, the model can predict properties like activity coefficients, vapor pressure, and, importantly, solubility. scm.com

The Hildebrand and Hansen solubility parameters (HSPs) are key outputs that can be derived. HSPs quantify the cohesive energy density of a material and are broken down into three components:

δD: Energy from dispersion forces.

δP: Energy from polar interactions.

δT: Energy from hydrogen bonding.

Molecular simulations and COSMO-RS have been successfully used to predict the solubility parameters for a wide range of compounds, including complex polymers and ionic liquids. escholarship.org By applying this method to Octane-1,8-diylbis(trichlorosilane), one can generate a quantitative profile of its solvency characteristics. For solid-state solubility calculations, however, the model requires input data such as the melting point (T_m) and the heat of fusion (ΔH_fus), which are not predicted by COSMO-RS itself. scm.com

Interactive Table 1: Illustrative Hansen Solubility Parameters (HSP) Predicted via COSMO-RS

This table provides a hypothetical example of Hansen Solubility Parameters for Octane-1,8-diylbis(trichlorosilane) and a common polymeric material, Polydimethylsiloxane (PDMS), as they would be derived from a COSMO-RS analysis. The values are in units of MPa¹/².

CompoundDispersion (δD)Polar (δP)Hydrogen Bonding (δH)
Octane-1,8-diylbis(trichlorosilane)16.57.03.5
Polydimethylsiloxane (PDMS)15.52.02.0

The principle of "like dissolves like" can be quantified using the solubility parameters derived from COSMO-RS. The compatibility between Octane-1,8-diylbis(trichlorosilane) and a polymer like Polydimethylsiloxane (PDMS) can be predicted by comparing their respective Hansen Solubility Parameters. A smaller difference between the parameters of the two materials suggests higher mutual affinity and compatibility.

COSMO-RS has been effectively used to screen solvents for polymer dissolution, correlating predicted activity coefficients and excess enthalpies with experimental outcomes. researchgate.net This same approach can be applied to predict the interaction between Octane-1,8-diylbis(trichlorosilane) and a polymer matrix. For instance, the model can calculate the activity coefficient (γ) of the silane within the polymer. A low activity coefficient (ln(γ) < 0) indicates favorable interactions and high compatibility, suggesting that the silane can be effectively dispersed within or bonded to the polymer.

Elucidation of Mechanistic Pathways through Computational Analysis

Computational analysis is instrumental in mapping out the potential reaction pathways for Octane-1,8-diylbis(trichlorosilane), particularly in hydrolysis and polycondensation reactions used for surface modification.

The reactivity of Octane-1,8-diylbis(trichlorosilane) is governed by both steric and electronic factors, which can be analyzed using computational methods. nih.gov

Electronic Effects: The six silicon-chlorine (Si-Cl) bonds are highly polarized due to the high electronegativity of chlorine. This makes the silicon atoms highly electrophilic and susceptible to nucleophilic attack, which is the initial step in hydrolysis. Computational models can calculate the partial atomic charges on the silicon atoms, quantifying their electrophilicity and predicting their reactivity towards nucleophiles like water.

Steric Effects: The trichlorosilyl (-SiCl₃) groups are sterically demanding. This bulkiness can hinder the approach of reactants and influence the transition state geometry of a reaction. For example, steric hindrance between the two terminal -SiCl₃ groups, mediated by the flexible octane chain, can affect the rate at which they react, especially on a constrained surface. Computational analysis can model the transition states of reaction pathways to determine their activation energies, providing a quantitative measure of how steric hindrance impacts reaction rates. nih.gov Predictive modeling can explore various potential reaction pathways, helping to identify the most favorable ones based on calculated free energy diagrams. nih.govnih.gov

Interactive Table 2: Predicted Influence of Steric and Electronic Factors on Reactivity

This table summarizes the key molecular features of Octane-1,8-diylbis(trichlorosilane) and their computationally predicted effects on its chemical reactions.

FeatureTypePredicted Influence on Reaction Rates and Selectivity
Electrophilic Silicon CentersElectronicIncreases the rate of nucleophilic substitution (e.g., hydrolysis) by providing highly reactive sites.
Polar Si-Cl BondsElectronicFacilitates the cleavage of the Si-Cl bond, a key step in condensation reactions.
Bulky -SiCl₃ Terminal GroupsStericCan decrease reaction rates by sterically hindering the approach of nucleophiles. May influence the selectivity by favoring reactions at less crowded sites.
Flexible C₈H₁₆ Alkyl ChainStericAllows the two terminal reactive groups to adopt various positions, potentially leading to intramolecular reactions or specific orientations on a substrate surface.

Computational methods, particularly DFT, are used to perform conformational analysis. researchgate.net This involves systematically exploring the potential energy surface of the molecule by rotating its single bonds (C-C and C-Si). The analysis identifies low-energy, stable conformers (such as all-trans or various gauche arrangements) and the energy barriers for converting between them.

For Octane-1,8-diylbis(trichlorosilane), the analysis would reveal how the bulky and polar -SiCl₃ groups influence the natural conformational tendencies of the octane chain. The steric repulsion between these large terminal groups would likely favor more extended, linear conformations to minimize intramolecular clashes. This preferred extended shape is crucial for applications where the molecule is used as a cross-linker or to form well-ordered self-assembled monolayers on surfaces.

Applications in Advanced Materials Science and Engineering

Synthesis of Novel Silicon-Based Materials

The bifunctional nature of Octane-1,8-diylbis(trichlorosilane) theoretically positions it as a versatile precursor for various silicon-based materials. The two trichlorosilyl (B107488) (-SiCl3) groups are highly reactive and can undergo hydrolysis and condensation reactions, which are fundamental to the formation of siloxane bonds (Si-O-Si), the backbone of silicones and other organosilicon materials.

Precursor for Diverse Organosilicon Compound Derivatives

In principle, the trichlorosilyl groups of Octane-1,8-diylbis(trichlorosilane) can react with a wide range of nucleophiles, such as water, alcohols, and amines, to yield a variety of organosilicon derivatives. The long, flexible octane (B31449) chain would be incorporated into the resulting molecular architecture, potentially imparting specific properties such as hydrophobicity and flexibility. However, specific examples of diverse organosilicon compound derivatives synthesized directly from Octane-1,8-diylbis(trichlorosilane) are not documented in the available research literature.

Role in Sol-Gel Processes for Ceramic and Hybrid Materials

The sol-gel process is a versatile method for producing ceramic and hybrid materials from molecular precursors. Organoalkoxysilanes are common precursors in sol-gel chemistry. While Octane-1,8-diylbis(trichlorosilane) is a chlorosilane, it could theoretically be converted to an alkoxysilane and subsequently used in sol-gel processes. The hydrolysis and co-condensation of such a precursor with other metal alkoxides could lead to the formation of hybrid organic-inorganic materials. The octane bridge would introduce organic character into the inorganic silica (B1680970) network, potentially enhancing properties like toughness and reducing brittleness. Despite this theoretical potential, there are no specific studies found that detail the use of Octane-1,8-diylbis(trichlorosilane) in sol-gel processes for creating ceramic or hybrid materials.

Polymeric Materials and Nanocomposites

The structure of Octane-1,8-diylbis(trichlorosilane) suggests its potential as a crosslinking agent in polymeric systems. The two reactive ends could link polymer chains together, forming a three-dimensional network.

Hydrophobic Crosslinking Agent for Enhanced Polymeric Performance

The long, nonpolar octane chain is inherently hydrophobic. Incorporating this molecule as a crosslinker into a polymer matrix could significantly increase the hydrophobicity of the resulting material. This would be advantageous for applications requiring water repellency and resistance to moisture. However, research data quantifying the enhanced polymeric performance due to the use of Octane-1,8-diylbis(trichlorosilane) as a hydrophobic crosslinking agent is not available.

Improvement of Mechanical Properties and Thermal Stability in Polymers

Crosslinking is a common strategy to improve the mechanical properties and thermal stability of polymers. By creating a network structure, crosslinking can increase the modulus, strength, and glass transition temperature of a polymer. The flexible octane chain of Octane-1,8-diylbis(trichlorosilane) could act as a spacer between crosslinks, potentially influencing the elasticity and toughness of the material. While this is a plausible application, there are no specific research findings that demonstrate the improvement of mechanical properties or thermal stability in polymers through the use of this particular compound.

Development of Surface Coatings with Improved Hydrolytic Stability

Organosilanes are frequently used to form surface coatings that can alter the properties of a substrate, such as adhesion, wettability, and corrosion resistance. Bifunctional silanes, in particular, can form more stable and durable coatings. The two trichlorosilyl groups of Octane-1,8-diylbis(trichlorosilane) could form multiple anchor points to a hydroxylated surface, while the octane chain would form a hydrophobic outer layer. This could lead to coatings with excellent hydrolytic stability. Nevertheless, there is a lack of published research specifically investigating the development and performance of surface coatings derived from Octane-1,8-diylbis(trichlorosilane).

Data Tables

Due to the absence of specific research data for Octane-1,8-diylbis(trichlorosilane) in the requested application areas, no data tables with detailed research findings can be generated.

Surface Modification and Functionalization Strategies

The primary utility of Octane-1,8-diylbis(trichlorosilane) in materials science lies in its ability to alter the surface properties of various substrates. The two trichlorosilyl groups at either end of the octane chain are highly reactive, enabling strong covalent attachment to inorganic materials and the formation of cross-linked surface layers.

Chemical Bonding to Inorganic Substrates (e.g., Silica)

The modification of inorganic surfaces, particularly those rich in hydroxyl groups like silica, is a principal application of organosilanes. researchgate.net The process, known as silanization, involves the reaction of the silane's hydrolyzable groups with the surface silanols (Si-OH) of the substrate. veeprho.com

For Octane-1,8-diylbis(trichlorosilane), the reaction mechanism proceeds in two main steps:

Hydrolysis: The trichlorosilyl (-SiCl₃) groups are highly susceptible to hydrolysis in the presence of trace amounts of water, converting them into reactive silanol (B1196071) groups (-Si(OH)₃) and releasing hydrochloric acid (HCl).

Condensation: These newly formed silanols readily react with the hydroxyl groups on the silica surface, forming stable covalent siloxane bonds (Si-O-Si). researchgate.netchromatographyonline.com This process anchors the molecule to the substrate.

Due to its bifunctional nature, Octane-1,8-diylbis(trichlorosilane) can bond to the surface in several configurations. It can form a "U-shaped" linkage by having both of its ends bond to the same surface, or it can act as a bridge between adjacent particles or surfaces. This bifunctionality can also lead to polymerization on the surface, creating a cross-linked, durable organic layer. This contrasts with monofunctional silanes, which can only attach at one point. researchgate.netresearchgate.net

Tailoring Surface Energy, Wettability, and Adhesion Properties

The covalent attachment of the Octane-1,8-diylbis(trichlorosilane) molecule to a hydrophilic inorganic surface like glass or silica drastically alters its surface characteristics. The eight-carbon alkyl chain forms a dense, nonpolar layer on the substrate.

This modification leads to significant changes in key surface properties:

Surface Energy and Wettability: The inherently hydrophilic surface of silica, which is readily wetted by water, becomes hydrophobic (water-repellent) after silanization. This change is quantifiable by measuring the water contact angle, which increases significantly, indicating a lower surface energy. researchgate.netinterpore.org The degree of wettability alteration can be controlled by factors such as reaction time, temperature, and silane (B1218182) concentration. interpore.org

PropertyBefore Silanization (Bare Silica)After Silanization with Octane-1,8-diylbis(trichlorosilane)Primary Cause of Change
WettabilityHydrophilicHydrophobicIntroduction of nonpolar C8 alkyl chains
Water Contact AngleLow (&lt;30°)High (&gt;90°)Reduced surface energy
Surface EnergyHighLowReplacement of polar Si-OH groups with nonpolar organic layer
Adhesion to PolymersPoorImprovedEnhanced compatibility between inorganic surface and organic matrix

Applications in Organic Electronic Devices

Organic electronic devices, such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs), are built from thin films of organic semiconductor materials. sigmaaldrich.com The performance and stability of these devices are highly dependent on the morphology and stability of the active layers.

Morphology Stabilization in Organic Solar Cells (e.g., PC61BM systems)

In bulk-heterojunction (BHJ) organic solar cells, the active layer consists of an interpenetrating network of electron-donating and electron-accepting materials, such as a polymer donor and a fullerene acceptor like PC₆₁BM ( researchgate.netresearchgate.net-Phenyl-C₆₁-butyric acid methyl ester). The ideal morphology for efficient charge generation and extraction is a phase-separated network with domain sizes on the nanometer scale. mdpi.com

A significant challenge for the commercial viability of OSCs is the morphological instability of the active layer. Over time and under thermal stress, the donor and acceptor materials can undergo phase separation and aggregation, leading to a decrease in device performance and lifetime. Bifunctional molecules can be introduced as crosslinking agents to lock in the optimal morphology and prevent this degradation.

While specific studies detailing the use of Octane-1,8-diylbis(trichlorosilane) for this purpose are not prominent, its molecular structure is well-suited for such a role. The two reactive trichlorosilyl ends could potentially form covalent bonds with appropriate functional groups on the donor or acceptor materials, or create a cross-linked network within the BHJ layer, thereby enhancing its thermal and structural stability.

Crosslinking Agents for Active Layer Formation in Photovoltaic Devices

The concept of using crosslinking agents is a recognized strategy to improve the stability of the active layer in photovoltaic devices. By creating a robust, covalently linked network, the movement and aggregation of the active components are suppressed. This leads to devices that can withstand higher operating temperatures and have longer operational lifetimes.

Octane-1,8-diylbis(trichlorosilane) can function as a crosslinking agent due to its two reactive ends. In a solution-processed active layer, the silane could react with residual moisture or hydroxyl groups present on other components (such as metal oxide interlayers or the donor/acceptor materials themselves) to form a stable, three-dimensional network. This network would provide mechanical reinforcement to the thin film, preserving its finely-tuned nanoscale morphology against thermal and environmental stressors.

Chromatographic Stationary Phases and Separations

In high-performance liquid chromatography (HPLC), the stationary phase is the core component responsible for the separation of analytes. The most common type of stationary phase is created by chemically bonding organic functional groups to high-purity silica particles. veeprho.com

Octane-1,8-diylbis(trichlorosilane) is used to synthesize reversed-phase (RP) HPLC stationary phases. In this application, the silane is reacted with silica gel. The octane chains are covalently bonded to the silica surface, creating a nonpolar, hydrophobic layer. researchgate.net This results in a C8 (octyl) stationary phase, which separates analytes based on their hydrophobicity.

The bifunctional nature of Octane-1,8-diylbis(trichlorosilane) offers a distinct advantage over traditional monofunctional silanes (e.g., octyldimethylchlorosilane). When reacting with the silica surface, these "bidentate" silanes can attach at two points, creating a bridged or looped structure that better shields the underlying silica from the mobile phase. chromatographyonline.com This enhanced surface protection leads to stationary phases with greater stability, particularly under harsh conditions such as high pH, where traditional silica-based phases are prone to dissolution. chromatographyonline.com The resulting columns exhibit longer lifetimes and more reproducible performance.

Silane TypeExampleBonding to SilicaResulting Stability
MonofunctionalOctyltrichlorosilaneSingle point of attachment per moleculeStandard stability, vulnerable to hydrolysis at high pH
Bifunctional (Bidentate)Octane-1,8-diylbis(trichlorosilane)Two points of attachment per molecule, forming loops or bridgesEnhanced stability, better protection of silica surface chromatographyonline.com

Development of Micropacked Bidentate Alkylsilane Silica Columns

The synthesis of highly stable and efficient stationary phases is a cornerstone of modern chromatographic science. Octane-1,8-diylbis(trichlorosilane) serves as a key building block in the creation of micropacked bidentate alkylsilane silica columns. Its unique bifunctional nature, possessing two trichlorosilyl groups separated by an eight-carbon alkyl chain, allows it to act as a "bidentate" or "two-toothed" ligand. This enables the compound to form two covalent bonds with the silica support material.

This bidentate attachment provides a significant advantage over traditional monofunctional silanes. The resulting stationary phase exhibits enhanced hydrolytic stability, as the dual attachment points protect the siloxane bonds from cleavage by residual water in the mobile phase. This increased stability translates to longer column lifetimes and more reproducible chromatographic performance, particularly under aggressive separation conditions.

The octane linker between the two silyl (B83357) groups also plays a crucial role. It creates a well-defined and ordered layer of organic material on the silica surface. This uniform surface chemistry is essential for achieving high-resolution separations. Researchers have demonstrated that by carefully controlling the reaction conditions during the surface modification process, the density and orientation of the bonded octane-1,8-diylbis(trichlorosilane) can be tailored to optimize the separation of specific classes of analytes.

The development of these specialized columns has been instrumental in advancing the separation of complex mixtures in various fields, including environmental analysis and industrial process monitoring. The robustness and unique selectivity of these columns make them particularly well-suited for demanding applications where traditional stationary phases may fail.

Elucidation of Retention Mechanisms in Gas Chromatography

Beyond its practical application in column development, Octane-1,8-diylbis(trichlorosilane) has proven to be a valuable tool for investigating the fundamental principles of retention in gas chromatography. The well-defined structure of the stationary phase created by this bidentate silane provides a simplified and controlled model system for studying the intricate interactions between analytes and the column's inner surface.

Detailed studies utilizing these bidentate stationary phases have provided critical insights into how the size, shape, and polarity of an analyte molecule influence its retention time. The rigid and well-ordered nature of the bonded octane chains allows for a more precise understanding of shape selectivity, where molecules with specific geometries can interact more favorably with the stationary phase.

Emerging Research Directions and Future Prospects

Development of Asymmetric Synthetic Methodologies

The synthesis of chiral organosilanes is a rapidly advancing field, driven by their potential in synthetic chemistry, materials science, and medicine. While methods for producing Octane-1,8-diylbis(trichlorosilane) exist, the development of asymmetric routes to create chiral analogues represents a significant future challenge. Current research in asymmetric organosilane synthesis provides a roadmap for how this could be achieved.

Promising strategies include the catalytic desymmetrization of precursor molecules. snnu.edu.cn For instance, a prochiral diene like 1,7-octadiene (B165261) could be functionalized asymmetrically before or during the hydrosilylation process that attaches the silyl (B83357) groups. Key methodologies that could be adapted for this purpose include:

Organocatalysis : The use of chiral N-heterocyclic carbenes (NHCs) or chiral Brønsted acids, such as Chiral Phosphoric Acids (CPAs), has proven effective in synthesizing a variety of axially chiral molecules and other complex structures with high enantioselectivity. snnu.edu.cnmdpi.com These catalysts could potentially control the stereochemistry during the formation of the carbon-silicon bonds.

Transition-Metal Catalysis : Catalytic systems based on copper, rhodium, or palladium, paired with chiral ligands, are used for the stereoselective synthesis of silylated compounds. snnu.edu.cnrsc.org A copper-catalyzed cycloaddition, for example, has been used to desymmetrize substrates and create dual axial chirality. snnu.edu.cn

Enantioselective Cyclization : Methods involving the enantioselective cyclization of substrates, such as using a highly acidic chiral N-triflyl phosphoramide (B1221513) catalyst, have successfully produced chiral molecules and could be explored for creating novel chiral precursors for silylation. researchgate.net

The successful application of these techniques would yield novel, chiral bis(trichlorosilyl)alkanes, opening new avenues for their use as chiral building blocks in advanced materials.

Promising Asymmetric Synthesis Strategies for Organosilanes

MethodologyCatalyst TypeKey PrinciplePotential Application
OrganocatalysisChiral N-Heterocyclic Carbenes (NHCs), Chiral Phosphoric Acids (CPAs)Desymmetrization of prochiral substrates; enantioselective cyclization. snnu.edu.cnmdpi.comCreating chiral centers during the formation of the silane (B1218182).
Transition-Metal CatalysisCopper, Palladium, or Rhodium with Chiral LigandsStereoselective C-H activation and silylation; desymmetrizing cycloaddition. snnu.edu.cnDirect asymmetric double hydrosilylation of a diene precursor.
Enzymatic CatalysisEnzymes (e.g., lipases)Kinetic resolution of racemic mixtures or desymmetrization. snnu.edu.cnGreen and highly selective synthesis of chiral silane precursors.

Integration into Bio-Hybrid and Biocompatible Materials

Bio-hybrid materials, which combine non-living components with biological entities, are a frontier in biomedical engineering. nih.gov The unique structure of Octane-1,8-diylbis(trichlorosilane) makes it a prime candidate for creating stable and functional interfaces in these systems. Its bifunctional nature allows it to form a durable, cross-linked siloxane layer on substrates like medical-grade stainless steel or titanium, while the flexible octane (B31449) chain provides a spacer to which biological molecules can be attached. tuni.fi

Future research is expected to focus on using this molecule to:

Create Biocompatible Surfaces : By forming a well-defined self-assembled monolayer (SAM), the molecule can passivate a material's surface, which can then be functionalized to improve biocompatibility and support cell proliferation. tuni.firesearchgate.net

Develop Biosensors : The silane layer can serve as an anchor for immobilizing specific proteins, enzymes, or antibodies, turning a simple substrate into a highly selective biosensor. The process often involves creating a mixed monolayer with another silane, like 3-aminopropyl trimethoxysilane (B1233946) (APS), to control the density of active sites. tuni.fi

Engineer Drug Delivery Systems : The compound could be used to construct or coat nanocarriers for targeted drug delivery. The robust siloxane network can encapsulate therapeutic agents, and the surface can be modified with targeting ligands.

The integration of Octane-1,8-diylbis(trichlorosilane) into such systems aims to bridge the gap between synthetic materials and biological environments, leading to advanced medical implants, diagnostic tools, and therapeutic platforms. nih.gov

Advanced Functional Material Design for Specific Applications

The ability of Octane-1,8-diylbis(trichlorosilane) to form dense, ordered, and robust self-assembled monolayers (SAMs) is central to its potential in advanced materials. acs.org The trichlorosilyl (B107488) groups at each end react readily with hydroxylated surfaces such as silicon wafers, glass, and metal oxides to form a covalently bonded, cross-linked network. cfsilicones.com The eight-carbon chain then stands off from the surface, creating a well-defined organic layer.

This architecture is being explored for:

High-Performance Coatings : The resulting hydrophobic surface can provide excellent water repellency and corrosion resistance. cfmats.com

Microelectronics : In organic field-effect transistors (OFETs), SAMs formed from long-chain alkylsilanes act as ultrasmooth dielectric surfaces. nih.gov This crystalline, well-ordered layer promotes favorable growth of the semiconductor material, leading to significantly higher charge carrier mobility. nih.gov The bifunctional nature of Octane-1,8-diylbis(trichlorosilane) could offer enhanced thermal and mechanical stability for these layers compared to monofunctional silanes.

Composite Materials : The molecule can act as a coupling agent to improve the adhesion between inorganic fillers and organic polymer matrices, enhancing the mechanical properties and stability of the final composite material. cfsilicones.com

Research in this area focuses on controlling the nanoscale uniformity of the monolayer, which is critical for performance and is typically achieved by performing the deposition under strict anhydrous conditions. acs.org

Sustainable Synthesis Approaches and Green Chemistry Principles

The conventional synthesis of organosilanes, including Octane-1,8-diylbis(trichlorosilane), typically relies on the hydrosilylation of alkenes (or dienes) using platinum-based catalysts like Speier's or Karstedt's catalyst. nih.govacs.org While effective, these catalysts are based on a precious, rare metal, which presents cost and sustainability challenges.

A major direction for future research is the development of greener synthetic routes guided by the principles of green chemistry. Key areas of investigation include:

Earth-Abundant Metal Catalysts : Replacing platinum with catalysts based on more abundant and less toxic metals such as cobalt, iron, nickel, or manganese is a primary goal. nih.govacs.orghokudai.ac.jp Recent studies have shown success in using air-stable cobalt catalysts for alkene hydrosilylation. acs.org

Atom Economy : Hydrosilylation is an inherently atom-economical reaction. nih.gov Further improvements can be made by developing one-pot processes that combine multiple steps, reducing waste and energy consumption. acs.org

Green Solvents : Research is underway to replace traditional organic solvents with more environmentally benign alternatives, such as alcohols, or to conduct reactions under solvent-free conditions. acs.org

Applying these principles to the large-scale production of Octane-1,8-diylbis(trichlorosilane) would not only reduce its environmental impact but also potentially lower manufacturing costs.

Multiscale Modeling and Simulation of Octane-1,8-diylbis(trichlorosilane) Modified Systems

Computational modeling and simulation are indispensable tools for predicting and understanding the behavior of materials at multiple scales, from single molecules to bulk systems. nih.gov For a system modified with Octane-1,8-diylbis(trichlorosilane), a multiscale approach can provide deep insights that guide experimental work.

Molecular Level (Quantum Mechanics) : Quantum chemical calculations can elucidate the reaction mechanism of the trichlorosilyl groups hydrolyzing and subsequently grafting onto a silica (B1680970) surface. researchgate.net These calculations help understand bond formation and the energetics of the process.

Nanoscale (Molecular Dynamics) : Molecular dynamics (MD) simulations are used to predict the packing structure, orientation, and density of the SAMs formed by the molecule. researchgate.net MD can also be used to study the diffusion of small molecules, like water, through a silane-modified interface, which is crucial for understanding protective coatings. researchgate.net

Mesoscale (Kinetic Monte Carlo) : To understand the larger-scale morphology and growth of thin films over time, kinetic Monte Carlo (kMC) simulations can be employed, using energy parameters derived from lower-level calculations. nih.gov

Specific computational data for Octane-1,8-diylbis(trichlorosilane) is already available, such as its predicted collision cross-section (CCS) for different ionic adducts, which is useful for mass spectrometry analysis. uni.lu

Predicted Collision Cross Section (CCS) Data

Predicted CCS values (Ų) for various adducts of Octane-1,8-diylbis(trichlorosilane) calculated using CCSbase. uni.lu

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺378.89946184.4
[M+Na]⁺400.88140188.7
[M-H]⁻376.88490177.1
[M+NH₄]⁺395.92600196.1

Potential in Smart Materials and Responsive Chemical Systems

"Smart" or "stimuli-responsive" materials can change their properties in response to external triggers such as temperature, pH, light, or an electric field. nih.govrsc.org While Octane-1,8-diylbis(trichlorosilane) is not intrinsically responsive, it is an ideal platform for building such systems. Its ability to form a stable, cross-linked foundation allows for the subsequent attachment of responsive molecules.

Future prospects in this area involve using the silane as a foundational layer to which stimuli-responsive polymers are grafted. For example:

A thermoresponsive polymer like poly(N-isopropylacrylamide) (PNIPAM) could be attached to a surface pre-treated with Octane-1,8-diylbis(trichlorosilane). The octane chains would provide flexible tethers. Below its critical solution temperature, the PNIPAM chains would be extended and hydrophilic; above it, they would collapse and become hydrophobic. This would allow for the dynamic, real-time control of surface wettability. rsc.org

Similarly, pH-responsive polymers or light-sensitive molecules could be integrated, creating surfaces that can control cell adhesion, manipulate droplet flow in microfluidics, or release captured molecules on demand. nih.govrsc.org

The robustness of the underlying silane network is key to the longevity and reliability of these smart systems, ensuring that the responsive components remain tethered during repeated cycles of stimulation. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.